3-(Dimethylamino)propyl methacrylate chemical properties and structure
3-(Dimethylamino)propyl methacrylate chemical properties and structure
An In-Depth Technical Guide to 3-(Dimethylamino)propyl Methacrylate (DMAEMA): Properties, Structure, and Advanced Applications
Introduction
3-(Dimethylamino)propyl methacrylate (DMAEMA), often referred to as 2-(Dimethylamino)ethyl methacrylate in much of the literature, is a tertiary amine-containing methacrylate monomer of significant interest to researchers in polymer chemistry, materials science, and drug development. Its prominence stems from the unique pH-responsive nature it imparts to polymers, a characteristic that is pivotal for the design of "smart" materials capable of responding to environmental triggers. Polymers derived from DMAEMA, most notably Poly(DMAEMA) or PDMAEMA, are weak polybases that exhibit dramatic changes in solubility and conformation in response to shifts in pH around physiological values. This behavior makes DMAEMA an invaluable building block for creating sophisticated drug delivery systems, gene transfection vectors, and stimuli-responsive hydrogels. This guide provides a comprehensive overview of the chemical properties, structure, reactivity, and cutting-edge applications of DMAEMA, with a focus on the scientific principles that drive its utility.
Chemical Structure and Physicochemical Properties
The structure of DMAEMA features two key functional groups that dictate its chemical behavior: a polymerizable methacrylate ester group and a pH-sensitive tertiary amine group. This bifunctionality is the cornerstone of its versatility.
The tertiary amine group, with a pKa of approximately 8.44, is readily protonated in acidic conditions, rendering the molecule cationic and highly water-soluble.[1] The methacrylate group, conversely, is susceptible to radical polymerization, allowing for its incorporation into a wide array of polymer architectures.
Table 1: Core Physicochemical Properties of DMAEMA
| Property | Value | Source |
| IUPAC Name | 2-(dimethylamino)ethyl 2-methylprop-2-enoate | [1] |
| Synonyms | DMAEMA, 2-(Dimethylamino)ethyl methacrylate | [1] |
| CAS Number | 2867-47-2 | [1] |
| Molecular Formula | C₈H₁₅NO₂ | [1] |
| Molecular Weight | 157.21 g/mol | [1] |
| Appearance | Clear, colorless liquid with an amine-like odor | [1] |
| Boiling Point | 186 °C | [1] |
| Melting Point | -30 °C | [1] |
| Density | 0.933 g/cm³ at 25 °C | [1] |
| Solubility in Water | Miscible (1000 g/L at 20 °C) | [1] |
| pKa | 8.44 at 25 °C | [1] |
Polymerization and Reactivity
DMAEMA is primarily utilized as a monomer for the synthesis of functional polymers. The choice of polymerization technique is critical, as it determines the architecture, molecular weight distribution (polydispersity), and ultimate functionality of the resulting polymer. For applications in drug delivery and biomedicine, precise control over these parameters is paramount to ensure reproducibility and predictable in-vivo behavior.
Polymerization Techniques
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Free Radical Polymerization (FRP): This is a conventional method often initiated by thermal decomposition of an initiator like azobisisobutyronitrile (AIBN).[2][3] While straightforward, FRP offers limited control over the polymer's molecular weight and results in a broad polydispersity, which can be disadvantageous for sensitive biomedical applications.[2]
-
Controlled Radical Polymerization (CRP): To overcome the limitations of FRP, controlled or "living" polymerization techniques are frequently employed. These methods allow for the synthesis of well-defined polymers with predetermined molecular weights, low polydispersity, and complex architectures (e.g., block copolymers).
-
Atom Transfer Radical Polymerization (ATRP): ATRP is a robust and widely used method for polymerizing DMAEMA.[4][5] It typically involves a transition metal catalyst (often copper-based) that reversibly activates and deactivates the growing polymer chains.[5] This controlled growth allows for the synthesis of polymers with predictable chain lengths and the ability to create block copolymers by sequential monomer addition.[4][5]
-
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT is another powerful CRP technique that provides excellent control over the polymerization of DMAEMA.[6] It utilizes a RAFT agent (a thiocarbonylthio compound) to mediate the polymerization, enabling the synthesis of polymers with narrow molecular weight distributions and complex architectures.[6]
-
The causality behind choosing CRP methods like ATRP or RAFT lies in the need for precision. In drug delivery, the size of a nanoparticle carrier dictates its biodistribution and cellular uptake. The length of a polymer block can determine micelle stability. CRP provides the necessary control to engineer these properties with high fidelity.
Caption: Controlled Radical Polymerization of DMAEMA.
The Cornerstone of Functionality: pH-Responsiveness
The defining characteristic of PDMAEMA is its ability to respond to changes in pH. The tertiary amine side chains have a pKa of approximately 7.3 in aqueous solution, a value conveniently close to physiological pH.[7]
-
Below the pKa (Acidic Conditions, e.g., pH < 7): The amine groups become protonated, acquiring a positive charge (-N⁺H(CH₃)₂). The electrostatic repulsion between these cationic charges along the polymer backbone forces the chain to adopt an extended, random coil conformation. This makes the polymer highly hydrophilic and soluble in water.[6][7]
-
Above the pKa (Neutral/Basic Conditions, e.g., pH > 7.4): The amine groups are deprotonated and become neutral. The loss of charge allows hydrophobic interactions between the polymer backbone and side chains to dominate. Consequently, the polymer chain collapses into a compact globule, leading to a decrease in water solubility and, in many cases, aggregation or phase separation.[6]
This reversible transition from a soluble, hydrophilic state to an insoluble, hydrophobic state is the key to its use in "smart" drug delivery systems.
Caption: pH-Responsive Behavior of Poly(DMAEMA).
Applications in Drug and Gene Delivery
The unique pH-sensitivity of DMAEMA-based polymers is exploited in several areas of drug development to create targeted and controlled-release formulations.
-
Tumor-Targeted Drug Delivery: Many solid tumors exhibit a slightly acidic microenvironment (pH ~6.5-7.2) compared to healthy tissues (pH ~7.4). Nanoparticles or micelles formulated with PDMAEMA can be designed to be stable and retain their drug cargo in the bloodstream at pH 7.4. Upon extravasation into the acidic tumor tissue, the PDMAEMA component protonates, causing the nanoparticle to swell or disassemble, thereby releasing the encapsulated anticancer drug directly at the target site. This strategy can increase therapeutic efficacy while reducing systemic toxicity.[8]
-
Gene Delivery: The cationic nature of protonated PDMAEMA allows it to electrostatically bind with negatively charged nucleic acids like plasmid DNA (pDNA) and small interfering RNA (siRNA). This complexation results in the formation of nanoparticles called "polyplexes." The polymer protects the genetic material from degradation by nucleases in the bloodstream and facilitates its entry into cells. Once inside the cell's endosome (which has an acidic environment), the "proton sponge effect" comes into play. The extensive protonation of the numerous amine groups leads to an influx of protons and chloride ions, causing osmotic swelling and eventual rupture of the endosome, releasing the genetic payload into the cytoplasm.
-
Stimuli-Responsive Hydrogels: DMAEMA can be copolymerized with crosslinking agents to form hydrogels that swell or shrink in response to pH changes.[9] These hydrogels can be loaded with drugs and used as depots for sustained release, where the release rate is modulated by the local pH.
Experimental Protocol: Synthesis of PDMAEMA-grafted Nanoparticles via SI-ATRP
This protocol describes a self-validating system for grafting PDMAEMA from silica nanoparticles using Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP), a common method for creating well-defined core-shell nanostructures.[4]
Materials & Reagents:
-
Silica Nanoparticles (SNPs), e.g., 100 nm diameter
-
3-Aminopropyl)triethoxysilane (APTES)
-
α-Bromoisobutyryl bromide (BiBB)
-
Triethylamine (TEA)
-
DMAEMA monomer (inhibitor removed)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anhydrous Toluene, Methanol, Dichloromethane (DCM)
-
Nitrogen gas (high purity)
Workflow Diagram:
Caption: Workflow for PDMAEMA-grafted Nanoparticles.
Step-by-Step Methodology:
Step 1: Surface Amination (Silanization)
-
Disperse 1.0 g of silica nanoparticles in 50 mL of anhydrous toluene in a round-bottom flask.
-
Sonicate for 15 minutes to ensure a uniform dispersion.
-
Add 1.0 mL of APTES to the suspension.
-
Reflux the mixture under a nitrogen atmosphere at 110°C for 24 hours.
-
Cool the mixture to room temperature. Collect the amine-functionalized SNPs (SNPs-NH₂) by centrifugation, wash repeatedly with toluene and methanol to remove excess APTES, and dry under vacuum.
-
Causality: APTES reacts with surface silanol groups on the silica to introduce primary amine functionalities, which are necessary for the next step.
-
Step 2: Initiator Immobilization
-
Re-disperse the dried SNPs-NH₂ in 50 mL of anhydrous DCM containing 1.5 mL of triethylamine (TEA).
-
Cool the flask in an ice bath to 0°C.
-
Slowly add 1.2 mL of BiBB dropwise to the suspension under vigorous stirring and a nitrogen atmosphere.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Collect the initiator-functionalized SNPs (SNPs-Br) by centrifugation, wash thoroughly with DCM and methanol, and dry under vacuum.
-
Causality: BiBB reacts with the surface amine groups to covalently attach the ATRP initiator. TEA acts as a base to neutralize the HBr byproduct.
-
Step 3: Surface-Initiated ATRP of DMAEMA
-
In a Schlenk flask, add 100 mg of SNPs-Br, 14.5 mg of CuBr, and 50 mL of a methanol/water (1:1 v/v) solvent mixture.
-
Add 5.0 g of DMAEMA monomer to the flask.
-
Add 22.5 μL of PMDETA ligand to the mixture.
-
Subject the mixture to three freeze-pump-thaw cycles to remove all dissolved oxygen.
-
Place the flask in a preheated oil bath at 30°C and stir for the desired reaction time (e.g., 4 hours).
-
Stop the polymerization by exposing the mixture to air.
-
Causality: The Cu(I)/PMDETA complex activates the bromide initiator on the nanoparticle surface, initiating the controlled radical polymerization of DMAEMA to grow polymer "brushes" from the surface. The reaction is oxygen-sensitive.
-
Step 4: Purification and Validation
-
Dilute the reaction mixture with methanol and pass it through a neutral alumina column to remove the copper catalyst.
-
Collect the polymer-grafted nanoparticles by repeated centrifugation and re-dispersion in fresh methanol.
-
Dry the final product (SNPs-g-PDMAEMA) under vacuum.
-
Validation:
-
FTIR Spectroscopy: Confirm the presence of ester carbonyl peaks from PDMAEMA.
-
Thermogravimetric Analysis (TGA): Quantify the amount of grafted polymer by measuring weight loss upon heating.
-
Dynamic Light Scattering (DLS): Measure the increase in hydrodynamic diameter compared to the bare SNPs and confirm pH-responsive size changes.
-
Safety and Handling
DMAEMA is a hazardous chemical that requires careful handling.
-
It is corrosive and can cause severe skin burns and eye damage.[1]
-
It is toxic if swallowed, inhaled, or absorbed through the skin.[1]
-
The monomer can polymerize exothermically if heated or contaminated, potentially leading to violent container rupture.[1] It is typically supplied with an inhibitor (like MEHQ) to prevent spontaneous polymerization during storage.[1][10]
-
Always handle DMAEMA in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Conclusion
3-(Dimethylamino)propyl methacrylate is a uniquely versatile monomer whose value is intrinsically linked to the pH-responsive character of its corresponding polymers. The ability to precisely tune its polymerization using controlled radical techniques like ATRP and RAFT has firmly established it as a critical component in the development of advanced, stimuli-responsive materials. For researchers in drug development, DMAEMA offers a powerful tool to design sophisticated delivery platforms that can respond to physiological cues, offering the potential for more targeted and effective therapies. Its continued exploration will undoubtedly lead to further innovations in smart materials, nanomedicine, and beyond.
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